molecular formula C17H13Cl2N3 B11063199 5-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

5-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

Cat. No.: B11063199
M. Wt: 330.2 g/mol
InChI Key: XQVMFQCHRSAEAE-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline typically involves the formation of the quinazoline core followed by the introduction of the pyrazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,4-dichloroaniline with ethyl acetoacetate in the presence of a base can lead to the formation of the quinazoline core, which can then be further reacted with hydrazine to introduce the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis or metal-catalyzed reactions to enhance yield and reduce reaction times. These methods are advantageous due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline and pyrazole derivatives, which can have different biological activities and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline is unique due to its specific substitution pattern and the presence of both quinazoline and pyrazole rings.

Properties

Molecular Formula

C17H13Cl2N3

Molecular Weight

330.2 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C17H13Cl2N3/c1-10-8-16-12-4-2-3-5-15(12)20-17(22(16)21-10)11-6-7-13(18)14(19)9-11/h2-9,17,20H,1H3

InChI Key

XQVMFQCHRSAEAE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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